![molecular formula C70H74O2S4 B8181002 12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde](/img/structure/B8181002.png)
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde
説明
This compound is a novel fused ring electron acceptor that has been designed, synthesized, and used in organic solar cells . It comprises a central 4,10-bis(hexyloxy)-6,6,12,12-tetrakis(4-hexylphenyl)-6,12-dihydropyreno[1,2-b:6,7-b’]dithiophene (DDT) donor unit .
Synthesis Analysis
The compound was synthesized by introducing electron-donating alkoxy groups to the backbone of a conjugated small molecule . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Molecular Structure Analysis
The compound has a complex molecular structure with a central donor unit and two flanked acceptor units . The central donor unit is a 4,10-bis(hexyloxy)-6,6,12,12-tetrakis(4-hexylphenyl)-6,12-dihydropyreno[1,2-b:6,7-b’]dithiophene (DDT) .Chemical Reactions Analysis
The compound has been used in organic solar cells, indicating that it can participate in the photovoltaic process . The photovoltaic performance of these two acceptors was investigated using PBDB-T as the electron donor .Physical and Chemical Properties Analysis
The compound has a molecular weight of 1407.3 g/mole . The optical bandgaps of the compound are 1.59 and 1.44 eV, respectively .科学的研究の応用
Organic Solar Cells : This compound is used in organic solar cells, showing significant efficiency improvements. For instance, DC-IDT2F-based organic solar cells with both conventional and inverted structures exhibited power conversion efficiencies of 2.26% and 3.08%, respectively (Wang, Bai, & Zhan, 2015). Similarly, organic solar cells based on blends of indacenodithiophene-based molecules achieved average power conversion efficiencies of 2.32% to 5.09% after thermal annealing (Bai, Wang, Cheng, Li, Zhu, & Zhan, 2014).
Photovoltaic Properties : The inclusion of ITIC, a small molecule related to the compound, in planar inverted perovskite solar cells improved their photovoltaic properties by 13.3% and 13.5% (Li et al., 2018). ITIC-based perovskite solar cells also showed improved performance parameters such as open-circuit voltage and power conversion efficiency (Noh, Jeong, & Na, 2018).
Photodetectors : This compound is also effective in organic photodetectors. For example, PIDT-TPD:PC61BM devices exhibited an external quantum efficiency of 52% at 610 nm, a dark current density of 1 nA/cm2, and a maximum 3 dB cutoff frequency of 100 kHz at -5 V bias (Benavides et al., 2018). Additionally, organic photodetectors with a ZnO interlayer showed ultrahigh gain over the entire measured spectral range and good long-term stability (Tang et al., 2018).
Other Applications : The compound has also been explored in various other applications, such as in electrochromic devices where 4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-based conjugated polymers showed a rare and reversible color change between dark red at neutral state and black at oxidized state with high contrast (Cho et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H74O2S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)69(52-35-27-48(28-36-52)22-18-14-10-6-2)59-43-58-60(44-57(59)65-63(69)67-61(75-65)41-55(45-71)73-67)70(53-37-29-49(30-38-53)23-19-15-11-7-3,54-39-31-50(32-40-54)24-20-16-12-8-4)64-66(58)76-62-42-56(46-72)74-68(62)64/h25-46H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBNNXPVJHJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=O)C(C7=C4SC8=C7SC(=C8)C=O)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H74O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione](/img/structure/B8180924.png)
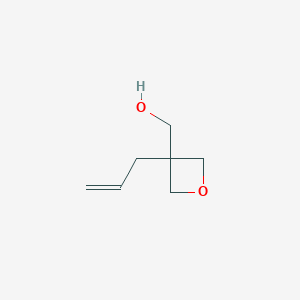
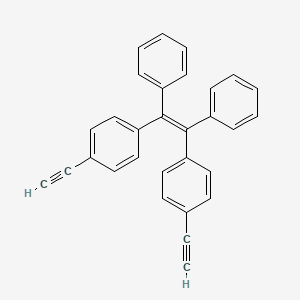
![3-Methylthieno[3,2-b]pyridin-7-ol](/img/structure/B8180937.png)
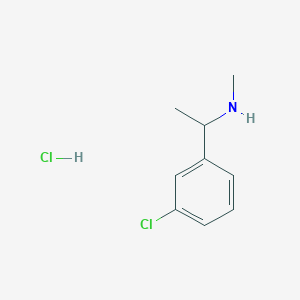

![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B8180966.png)
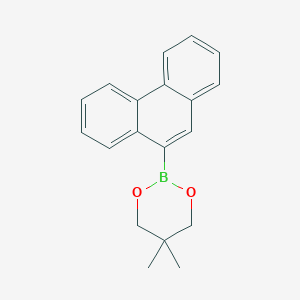

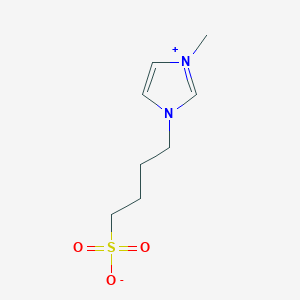

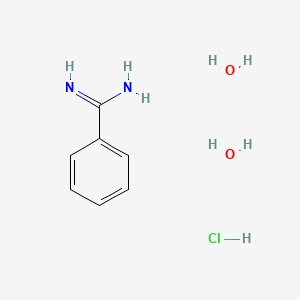
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8181031.png)
![4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8181037.png)
